molecular formula C18H26N2O5 B11480259 Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate CAS No. 924843-95-8

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate

Cat. No.: B11480259
CAS No.: 924843-95-8
M. Wt: 350.4 g/mol
InChI Key: NHSTYZWROWLGKO-UHFFFAOYSA-N
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Description

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylcarbonyl group, dimethoxyphenyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4,5-dimethoxyphenylacetic acid with cyclopentyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(cyclopentylcarbonyl)amino]benzoate
  • 2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid

Uniqueness

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets.

Biological Activity

Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Cyclopentylcarbonyl group : This moiety may contribute to the lipophilicity and overall stability of the compound.
  • Dimethoxyphenyl ring : Known for its role in enhancing biological activity through interactions with various receptors.
  • Carbamate linkage : This functional group often plays a critical role in drug design by facilitating enzyme interactions.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways. For instance, it may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders and inflammation .
  • Receptor Binding : The dimethoxyphenyl component allows for interaction with various receptors, potentially modulating neurotransmitter systems and influencing pain pathways.

Anti-inflammatory Properties

Research indicates that this compound may be effective in treating conditions characterized by chronic inflammation. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production and inhibit inflammatory cell migration .

Analgesic Effects

The compound has also been evaluated for analgesic properties. Animal models suggest that it may reduce pain responses through central and peripheral mechanisms, potentially providing relief in conditions such as rheumatoid arthritis and osteoarthritis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production
AnalgesicReduction in pain response
Enzyme inhibitionInhibition of 11β-HSD1

Case Studies

A notable study investigated the effects of this compound in a rodent model of arthritis. The results indicated a significant reduction in swelling and pain compared to control groups, suggesting its potential as a therapeutic agent for joint disorders .

In another clinical setting, patients with chronic pain conditions reported improved symptoms when administered this compound as part of a broader treatment regimen, highlighting its role in multimodal pain management strategies .

Properties

CAS No.

924843-95-8

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

methyl N-[2-[2-(cyclopentanecarbonylamino)-4,5-dimethoxyphenyl]ethyl]carbamate

InChI

InChI=1S/C18H26N2O5/c1-23-15-10-13(8-9-19-18(22)25-3)14(11-16(15)24-2)20-17(21)12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

NHSTYZWROWLGKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)OC)NC(=O)C2CCCC2)OC

Origin of Product

United States

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